![molecular formula C14H26N2O2 B13628900 tert-butyl (3R)-3-[(cyclopropylamino)methyl]piperidine-1-carboxylate](/img/structure/B13628900.png)
tert-butyl (3R)-3-[(cyclopropylamino)methyl]piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3R)-3-[(cyclopropylamino)methyl]piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, a cyclopropylamino group, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3R)-3-[(cyclopropylamino)methyl]piperidine-1-carboxylate typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the cyclopropylamino group: This step involves the reaction of the piperidine derivative with a cyclopropylamine under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (3R)-3-[(cyclopropylamino)methyl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Tert-butyl (3R)-3-[(cyclopropylamino)methyl]piperidine-1-carboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in various industrial processes, including the production of pharmaceuticals and fine chemicals
Mecanismo De Acción
The mechanism of action of tert-butyl (3R)-3-[(cyclopropylamino)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 4-(4-aminophenyl)piperidine-1-carboxylate: This compound shares a similar piperidine ring structure but differs in the substituents attached to the ring.
Tert-butyl 4-(4-hydroxyphenyl)piperidine-1-carboxylate: Another similar compound with a hydroxyl group instead of an amino group.
Uniqueness
Tert-butyl (3R)-3-[(cyclopropylamino)methyl]piperidine-1-carboxylate is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H26N2O2 |
|---|---|
Peso molecular |
254.37 g/mol |
Nombre IUPAC |
tert-butyl (3R)-3-[(cyclopropylamino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-4-5-11(10-16)9-15-12-6-7-12/h11-12,15H,4-10H2,1-3H3/t11-/m1/s1 |
Clave InChI |
BSKXECJFQNIYJN-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CNC2CC2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C1)CNC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


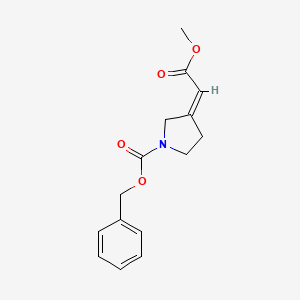
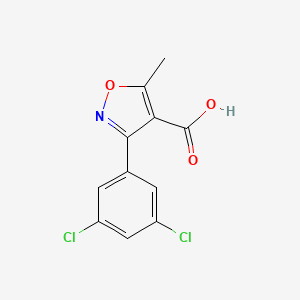
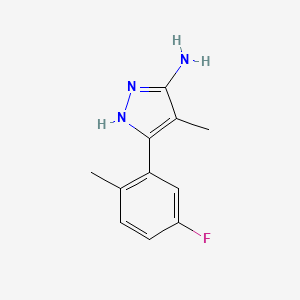

![ethyl 1-carbamoyl-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13628847.png)
![2-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonamide](/img/structure/B13628849.png)
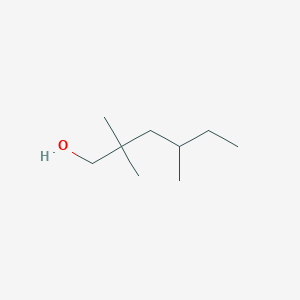
![3-cyclopropyl-2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4,4,4-trifluorobutanamido]propanoic acid](/img/structure/B13628854.png)

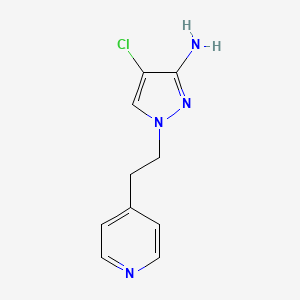
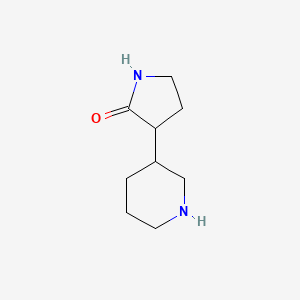
![Spiro[2.5]octane-6-sulfonyl fluoride](/img/structure/B13628861.png)
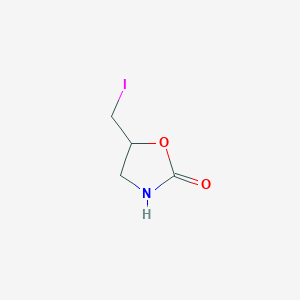
![rac-(1R,5S,6R)-bicyclo[3.2.1]octan-6-amine](/img/structure/B13628874.png)
